molecular formula C19H30N4O2S B12604784 Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate CAS No. 646509-68-4

Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate

Cat. No.: B12604784
CAS No.: 646509-68-4
M. Wt: 378.5 g/mol
InChI Key: VCSCHCINOFAYHE-UHFFFAOYSA-N
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Description

Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate is a synthetic organic compound that belongs to the class of purine derivatives It features a purine ring system substituted with a decylsulfanyl group at the 6-position and an ethyl acetate moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the decylsulfanyl group and the ethyl acetate moiety. The key steps include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Decylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with decylthiol in the presence of a base.

    Esterification: The final step is the esterification of the purine derivative with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The decylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The purine ring can be reduced under catalytic hydrogenation conditions to yield dihydropurine derivatives.

    Substitution: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting purine metabolism.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The ethyl acetate moiety may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate: Similar structure with a longer alkyl chain.

    Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate: Similar structure with a shorter alkyl chain.

    Ethyl 2-(6-ethoxysulfanylpurin-9-yl)acetate: Similar structure with an ethoxy group instead of a decylsulfanyl group.

Uniqueness

Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The decylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The ethyl acetate moiety provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.

Properties

CAS No.

646509-68-4

Molecular Formula

C19H30N4O2S

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 2-(6-decylsulfanylpurin-9-yl)acetate

InChI

InChI=1S/C19H30N4O2S/c1-3-5-6-7-8-9-10-11-12-26-19-17-18(20-14-21-19)23(15-22-17)13-16(24)25-4-2/h14-15H,3-13H2,1-2H3

InChI Key

VCSCHCINOFAYHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC

Origin of Product

United States

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